molecular formula C27H20O B2719658 4-(1,2,2-Triphenylvinyl)benzaldehyde CAS No. 1289218-74-1

4-(1,2,2-Triphenylvinyl)benzaldehyde

Cat. No. B2719658
CAS RN: 1289218-74-1
M. Wt: 360.456
InChI Key: NUUXDUCNYZQXNU-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA) contains a tetraphenylethylene (TPE) core with one aldehyde function group joined at the 4-position of one of the phenyl rings .


Synthesis Analysis

The synthesis of this compound involves the reaction of Bromotriphenylethylene and 4-Formylphenylboronic acid . The reaction is poured into water, extracted three times with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation under reduced pressure, and silica gel column chromatography is used for purification .


Molecular Structure Analysis

The molecular formula of this compound is C27H20O, and its molecular weight is 360.46 . It contains a tetraphenylethylene (TPE) core with one aldehyde function group joined at the 4-position of one of the phenyl rings .


Chemical Reactions Analysis

This compound is used as an aggregation-induced emission (AIE)-active building block . It can be mixed with carboxyl methyl starch sodium (CMS) and amino phenylboronic acid in a one-pot reaction to obtain TPE-CMS luminescent polymeric nanoprobes (LPNs), which show high water dispersibility, good biocompatibility, and efficient cell internalization behavior .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Superacid-Catalyzed Reactions

4-(1,2,2-Triphenylvinyl)benzaldehyde is relevant in superacid-catalyzed reactions involving substituted benzaldehydes and benzene. These reactions, facilitated by trifluoromethanesulfonic acid, lead to the production of substituted triphenylmethane, a compound with diverse applications in organic synthesis (Saito, Ohwada, & Shudo, 1996).

Tyrosinase Inhibition

Substituted benzaldehydes, such as this compound, have been studied for their inhibitory effects on tyrosinase, an enzyme critical in melanin formation. These compounds act as noncompetitive inhibitors and are significant in dermatological and cosmetic research (Nihei & Kubo, 2017).

Bioproduction of Benzaldehyde

Studies have shown the use of this compound in the bioproduction of benzaldehyde. Methylotrophic yeast like Pichia pastoris can transform alcohols into aldehydes, which is advantageous in flavor and fragrance industries (Craig & Daugulis, 2013).

Catalysis in Organic Reactions

This compound is instrumental in ligand-catalyzed arylation of aldehydes. Its use in catalysts like 2-piperidino-1,2,2-triphenylethanol has demonstrated high enantioselectivity in organic synthesis, crucial in pharmaceutical and agrochemical industries (Fontes et al., 2004).

Photocatalysis

Research on photocatalysts like graphitic carbon nitride modified for selective synthesis of benzaldehyde from benzyl alcohol highlights the relevance of this compound in green chemistry and sustainable industrial processes (Lima et al., 2017).

Aggregation-Induced Emission

The compound is significant in the study of aggregation-induced emission (AIE), a phenomenon where luminescence is enhanced in the aggregated state. This property is crucial in the development of new materials for optoelectronics and sensory applications (Hu et al., 2012).

Mechanism of Action

Target of Action

It is known to be an aggregation-induced emission (aie)-active building block , which suggests that its targets could be related to light-emitting applications.

Mode of Action

4-(1,2,2-Triphenylvinyl)benzaldehyde exhibits its action through a phenomenon known as aggregation-induced emission (AIE) . This process involves the compound becoming luminescent when its molecules aggregate, which is contrary to the behavior of most luminescent compounds that typically quench upon aggregation.

Pharmacokinetics

Its solubility in organic solvents such as thf, dcm, dmf, and dmso suggests that it may have good bioavailability in environments where these solvents are present.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties. It has been used to construct luminogenic materials and has shown efficient cell internalization behavior when used in luminescent polymeric nanoprobes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its AIE properties are typically observed when the compound is in an aggregated state, which can be influenced by the surrounding environment . Additionally, its solubility in various organic solvents suggests that the presence of these solvents in the environment could impact its action and bioavailability.

Safety and Hazards

4-(1,2,2-Triphenylvinyl)benzaldehyde is classified as a combustible solid. It can cause skin irritation (H315) and serious eye irritation (H319). It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and wash with plenty of water if it comes into contact with skin .

Future Directions

4-(1,2,2-Triphenylvinyl)benzaldehyde is an aggregation-induced emission (AIE)-active building block, which suggests potential applications in the field of luminescent materials . Its ability to act as a secondary fluorescent sensor for Hg 2+ also indicates potential use in sensing applications .

properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUXDUCNYZQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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